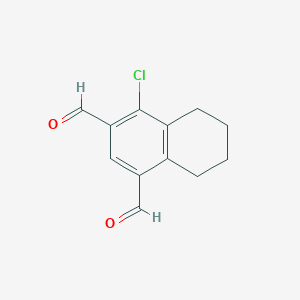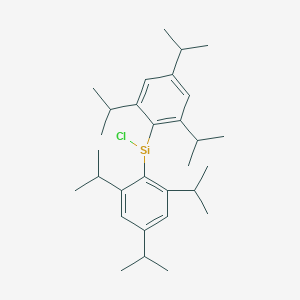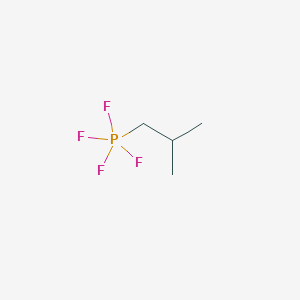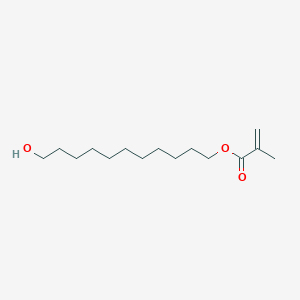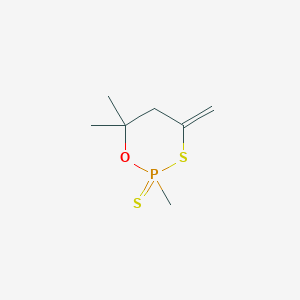
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to sulfur, oxygen, and carbon atoms, forming a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,6,6-trimethyl-4-methylidene-1,3-dioxane. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the phosphorus and sulfur atoms.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A cyclohexene derivative with a similar carbon framework but different functional groups.
Uniqueness
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is unique due to its phosphorus-sulfur heterocyclic ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114067-83-3 |
|---|---|
Molekularformel |
C7H13OPS2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2,6,6-trimethyl-4-methylidene-2-sulfanylidene-1,3,2λ5-oxathiaphosphinane |
InChI |
InChI=1S/C7H13OPS2/c1-6-5-7(2,3)8-9(4,10)11-6/h1,5H2,2-4H3 |
InChI-Schlüssel |
VIOXFELRGCDLHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)SP(=S)(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
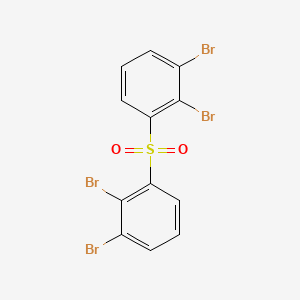
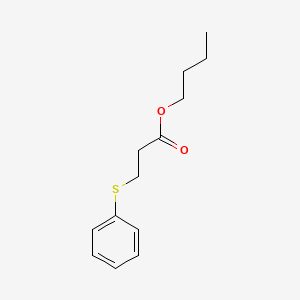

methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
